molecular formula C6H6O2S B8296683 Furylthioacetic acid

Furylthioacetic acid

Cat. No.: B8296683
M. Wt: 142.18 g/mol
InChI Key: IFHCNRGJIXOXLN-UHFFFAOYSA-N
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Description

Furylthioacetic acid refers to a class of organic compounds featuring a furan (a five-membered aromatic ring with one oxygen atom) linked via a thioether (-S-) group to an acetic acid moiety. This compound has a molecular formula of C₁₅H₁₆FN₃O₃S and a molecular weight of 337.37 g/mol. Its structure includes:

  • A 4-fluorophenyl group (electron-withdrawing substituent).
  • A tetrahydrofuran (THF)-methyl group (oxygen-containing heterocycle).
  • A 1,2,4-triazole ring (nitrogen-rich heterocycle).
  • A thioether-linked acetic acid moiety.

Properties

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

IUPAC Name

2-(furan-2-yl)ethanethioic S-acid

InChI

InChI=1S/C6H6O2S/c7-6(9)4-5-2-1-3-8-5/h1-3H,4H2,(H,7,9)

InChI Key

IFHCNRGJIXOXLN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)S

Origin of Product

United States

Comparison with Similar Compounds

The following thioacetic acid derivatives are compared based on structural features, physicochemical properties, and applications:

Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Furylthioacetic acid (741731-81-7) C₁₅H₁₆FN₃O₃S 337.37 Triazole, fluorophenyl, THF-methyl, thioether
2-(4-Fluorophenyl)sulfanylacetic acid (332-51-4) C₈H₇FO₂S 186.20 Fluorophenyl thioether
Farnesylthioacetic acid (135784-48-4) C₁₇H₂₈OS 280.47 Farnesyl (C₁₅ isoprenoid) thioether
Difluoromethylthioacetic acid (83494-32-0) C₃H₄O₂F₂S 142.12 Difluoromethyl thioether
[4-(Difluoromethoxy)-3-methoxybenzyl]thioacetic acid C₁₁H₁₂F₂O₄S 278.27 Difluoromethoxy, methoxy benzyl thioether
Key Observations:
  • Substituent Complexity : this compound () has the most complex structure due to its triazole and THF-methyl groups, which may enhance binding specificity in biological systems.
  • Fluorination : Both this compound and 2-(4-Fluorophenyl)sulfanylacetic acid () contain fluorine, improving metabolic stability and lipophilicity.
  • Hydrophobicity : Farnesylthioacetic acid () has a long hydrophobic farnesyl chain, making it suitable for membrane-associated studies (e.g., protein prenylation).

Physicochemical Properties

Acidity and Reactivity:
  • Thioacetic Acid (Parent Compound) : The parent thioacetic acid (HSCH₂COOH) has a lower pKa (~3.5) compared to acetic acid (pKa ~4.76) due to the electron-withdrawing thiol group .
  • Fluorinated Derivatives : Fluorine atoms in 2-(4-Fluorophenyl)sulfanylacetic acid () and this compound () further lower pKa, enhancing acidity and reactivity in nucleophilic reactions.
  • Steric Effects : The bulky farnesyl group in Farnesylthioacetic acid () reduces solubility in aqueous media but increases affinity for lipid-rich environments.
Solubility and Stability:
  • This compound : The THF and triazole groups may improve water solubility compared to purely aromatic derivatives (e.g., ).
  • Difluoromethylthioacetic Acid (): Small size and high electronegativity favor solubility in polar solvents like ethanol or DMSO.

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